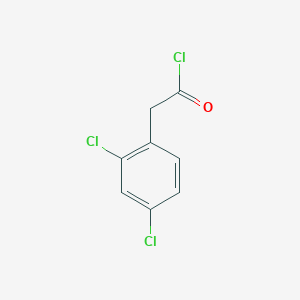

(2,4-Dichlorophenyl)acetyl chloride

Übersicht

Beschreibung

(2,4-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,4-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenyl)acetyl chloride can be synthesized through the acylation of 2,4-dichlorophenylacetic acid using thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenylacetic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

(2,4-Dichlorophenyl)acetyl chloride serves as an essential intermediate in the synthesis of various pharmaceuticals. Its ability to react with nucleophiles allows for the formation of amides and esters, which are critical components in drug development. For instance:

- Histone Deacetylase Inhibition : Research has indicated that derivatives of this compound demonstrate significant inhibition of histone deacetylase (HDAC) activity, which is associated with altered gene expression patterns relevant to cancer treatment.

- Antiproliferative Activity : Certain derivatives have shown antiproliferative effects against cancer cell lines, indicating potential therapeutic applications in oncology.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides. Its reactivity allows for modifications that enhance herbicidal activity against broadleaf weeds while being selective to monocots.

Biological Research

In biological research, this compound is employed to prepare biologically active molecules. Its derivatives are studied for their potential effects on cellular processes and disease mechanisms.

Chemical Industry

The compound finds use in producing specialty chemicals and materials due to its versatile reactivity profile.

Case Study 1: Histone Deacetylase Inhibition

A study focusing on the inhibition of HDAC revealed that compounds derived from this compound significantly alter gene expression patterns associated with cancer cell proliferation. These findings suggest potential applications in cancer therapy.

Case Study 2: Antiproliferative Effects

Research demonstrated that specific derivatives synthesized from this compound exhibited antiproliferative effects against human breast cancer cells, with IC50 values in the micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Unique Properties

The dichlorophenyl substitution pattern imparts distinct reactivity compared to other acetyl chlorides. This unique structure enhances its electrophilicity and makes it a more reactive acylating agent.

Wirkmechanismus

The mechanism of action of (2,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Vergleich Mit ähnlichen Verbindungen

- (2,4-Dichlorophenoxy)acetyl chloride

- (3-Ethyl-2,4-dioxo-5,5-diphenyl-1-imidazolidinyl)acetyl chloride

- 3-Acetyl-1-(2-(2,4-dichlorophenyl)-2-oxoethyl)pyridinium chloride

Comparison: (2,4-Dichlorophenyl)acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other acetyl chlorides. Its dichlorophenyl group enhances its electrophilicity, making it a more reactive acylating agent .

Biologische Aktivität

(2,4-Dichlorophenyl)acetyl chloride, a compound with the molecular formula C₈H₅Cl₃O, is notable for its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies that highlight its implications in various biological contexts.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an acetyl chloride moiety. The presence of chlorine atoms enhances its reactivity, making it a significant compound in organic synthesis and medicinal chemistry.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl₃O |

| Molecular Weight | 237.51 g/mol |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

The biological activity of this compound is largely influenced by its chemical structure. Compounds with similar structures often exhibit significant interactions with biological receptors and enzymes. The dichlorophenyl group is known to impact enzyme inhibition and receptor interactions, potentially leading to various pharmacological effects.

Enzyme Inhibition Studies

Research has indicated that compounds containing the dichlorophenyl moiety can inhibit specific enzymes. For instance, studies on related compounds suggest that they may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and potentially causing toxic effects .

Toxicity and Safety Profile

The toxicity of this compound has been assessed in various studies. Acute exposure can lead to symptoms similar to those observed in organophosphate poisoning, including respiratory distress and neurological symptoms . The compound's safety profile necessitates careful handling and usage guidelines to mitigate risks associated with exposure.

Case Study 1: Acute Toxicity Incident

A notable case involved a young farmer who ingested a herbicide containing 2,4-Dichlorophenoxyacetic acid (a related compound) leading to severe poisoning. The patient presented with loss of consciousness and respiratory distress, ultimately resulting in fatality despite intensive medical intervention. This case illustrates the potential dangers associated with chlorinated phenolic compounds .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of agricultural runoff containing chlorinated compounds found that these substances could bioaccumulate in aquatic organisms. Such accumulation raises concerns about their long-term ecological effects and potential for human exposure through the food chain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into its biological activity. The presence of chlorine substituents on the phenyl ring significantly alters the compound's reactivity and interaction with biological targets.

Comparative Analysis Table

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| This compound | Potential AChE inhibitor | Requires further study |

| 2,4-Dichlorophenoxyacetic acid | Herbicide; toxic effects | Case studies indicate risks |

| 3-(2,4-Dichlorophenyl)propanoyl chloride | Intermediate in drug synthesis | Similar reactivity profile |

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAJKPGHHNCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53056-20-5 | |

| Record name | 2,4-Dichlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-dichlorophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.